molecular formula C10H14N2O5 B584012 [2'-13C]thymidine CAS No. 185553-96-2

[2'-13C]thymidine

Cat. No.: B584012
CAS No.: 185553-96-2
M. Wt: 243.223
InChI Key: IQFYYKKMVGJFEH-IWTXITHASA-N
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Description

[2'-¹³C]Thymidine is a stable isotopically labeled derivative of thymidine, a nucleoside integral to DNA synthesis. The ¹³C label is incorporated at the 2' position of the deoxyribose moiety, enabling precise tracking of thymidine metabolism in biochemical and pharmacological studies without perturbing its native biological activity. This compound is synthesized via regioselective methods, such as lithiation of t-butyldimethylsilyl-protected 2'-deoxyuridine followed by ¹³CH₃I alkylation (yield: ~70%) . Alternative routes involve enzymatic transdeoxyribosylation or reduction of 5-hydroxymethyl intermediates derived from 2'-deoxyuridine . Applications include NMR-based metabolic flux analysis, DNA replication studies, and as a non-radioactive tracer in cell proliferation assays .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2’-13C]thymidine typically involves the incorporation of carbon-13 into the deoxyribose sugar, which is then coupled with thymine. One common method involves the use of labeled glucose as a starting material, which is converted into labeled deoxyribose through a series of enzymatic reactions. This labeled deoxyribose is then chemically coupled with thymine to form [2’-13C]thymidine.

Industrial Production Methods: Industrial production of [2’-13C]thymidine follows similar synthetic routes but on a larger scale. The process involves the use of labeled glucose or other carbon-13 labeled precursors, which are enzymatically or chemically converted into labeled deoxyribose. This is then coupled with thymine under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: [2’-13C]thymidine undergoes various chemical reactions, including:

    Phosphorylation: It can be phosphorylated to form thymidine monophosphate, thymidine diphosphate, and thymidine triphosphate.

    Oxidation and Reduction: It can undergo oxidation to form thymidine glycol and reduction reactions under specific conditions.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the 5’ position of the deoxyribose sugar.

Common Reagents and Conditions:

    Phosphorylation: Typically involves the use of phosphoric acid derivatives and enzymes like thymidine kinase.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

Major Products:

    Phosphorylation: Thymidine monophosphate, thymidine diphosphate, and thymidine triphosphate.

    Oxidation: Thymidine glycol.

    Reduction: Reduced forms of thymidine.

Scientific Research Applications

Chemistry:

    Isotope Tracing: Used to trace biochemical pathways and study molecular interactions in various chemical reactions.

Biology:

    DNA Synthesis Studies: Utilized in studies of DNA replication and repair mechanisms.

    Cell Cycle Analysis: Employed in cell cycle synchronization studies to analyze cell division and proliferation.

Medicine:

    Cancer Research: Used in studies to understand the mechanisms of cancer cell proliferation and the effects of anti-cancer drugs.

    Antiviral Research: Helps in the development of antiviral drugs by studying the incorporation of labeled thymidine into viral DNA.

Industry:

    Pharmaceutical Development: Used in the development and testing of new drugs, particularly those targeting DNA synthesis and repair.

Mechanism of Action

[2’-13C]thymidine exerts its effects by being incorporated into DNA during the synthesis phase. The carbon-13 label allows researchers to trace its incorporation and study the dynamics of DNA synthesis and repair. It targets the DNA polymerase enzymes and is incorporated into the growing DNA strand, allowing for detailed analysis of DNA replication and repair processes.

Comparison with Similar Compounds

Comparison with Isotopically Labeled Thymidine Analogs

Key Differences :

  • Stability vs. Sensitivity : [2'-¹³C]Thymidine is ideal for long-term metabolic studies due to its stability, whereas ¹¹C/³H-labeled analogs offer high sensitivity in real-time imaging but require radiation safety protocols .
  • Synthetic Complexity : ¹³C labeling involves multi-step organic synthesis (e.g., silyl protection, lithiation), while ¹¹C labeling relies on rapid cyclotron-driven methylation .

Comparison with Structural Analogs

(A) Uridine

  • Structure : Ribose instead of deoxyribose; uracil instead of thymine.
  • NMR Shifts : The ¹³C label in [2'-¹³C]thymidine causes distinct upfield shifts (e.g., C2' at δ 40.3 ppm) compared to uridine’s C2' (δ 73.5 ppm) .
  • Biological Role : Uridine participates in RNA synthesis, whereas [2'-¹³C]thymidine is DNA-specific.

(B) O-Alkylated Thymidine Derivatives

  • Examples : O²-Pyridyloxobutyl-thymidine (O²-POB-dThd) .
  • Synthesis: Mitsunobu reaction with thymidine yields O-alkylated products, whereas [2'-¹³C]thymidine requires isotopic labeling post-synthesis .
  • Applications: O²-POB-dThd is a tobacco carcinogen adduct studied in DNA damage models, contrasting with [2'-¹³C]thymidine’s role in metabolic tracking .

Comparison with Functional Analogs

(A) Thymidine Kinase (TK) Substrates

  • Acyclovir: A guanosine analog phosphorylated by viral TK, unlike [2'-¹³C]thymidine, which is a natural TK substrate. Both are used to study antiviral activity .
  • FLT (³⁸F-Labeled Thymidine) : A PET tracer for cellular proliferation; competes with [2'-¹³C]thymidine for TK phosphorylation but requires radiation facilities .

(B) Thymidine Phosphorylase (TP) Inhibitors

  • Quinoxaline Derivatives: Inhibit TP (IC₅₀: 18.3 µM for compound 16), whereas [2'-¹³C]thymidine is cleaved by TP into thymine and 2-deoxyribose-1-phosphate .
  • Biological Impact : TP inhibitors suppress angiogenesis in cancer, while [2'-¹³C]thymidine aids in quantifying TP activity in tumors .

Data Tables

Table 2: NMR Chemical Shifts in Thymidine and Analogs (δ ppm, DMSO-d₆)

Compound C2' Shift (¹³C) C5 Shift (¹³C) Notes References
[2'-¹³C]Thymidine 40.3 110.5 Labeled for tracking
Native Thymidine 41.2 110.7 Unlabeled control
Cu(enP)(Thymidine) 40.3 (+0.07) 110.5 (+0.18) Coordination shifts upon metal binding
Uridine 73.5 102.1 RNA-specific nucleoside

Biological Activity

[2'-13C]thymidine is a stable isotope-labeled form of thymidine, a nucleoside integral to DNA synthesis. This compound has garnered attention in various fields, particularly in cancer research and metabolic studies, due to its unique properties that facilitate the tracking of metabolic pathways and cellular proliferation. This article delves into the biological activity of this compound, highlighting its role in DNA synthesis, cellular metabolism, and therapeutic applications.

  • Molecular Formula : C9H12(13C)N2O5
  • Molecular Weight : Approximately 245.21 Da

The incorporation of carbon-13 into the thymidine structure enhances its utility in metabolic studies, allowing researchers to trace its pathways within biological systems.

1. Precursor for DNA Synthesis

This compound serves as a vital precursor for DNA synthesis. It is particularly useful in cell synchronization studies, promoting cells' entry into the S phase of the cell cycle. This characteristic is essential for understanding DNA replication dynamics, especially in cancer research where accurate timing of cell cycle phases can influence therapeutic outcomes.

2. Metabolic Pathways

Research indicates that thymidine catabolism can provide critical carbon sources for glycolytic intermediates in cancer cells. This highlights its role in metabolic reprogramming during tumor growth, where altered availability of thymidine can influence mutation rates and recombination events during DNA replication.

Case Study 1: Thymidine and Cancer Therapy

A significant study explored the combination of thymidine with camptothecin, a chemotherapeutic agent. The results demonstrated that thymidine significantly enhances the inhibitory effects of camptothecin on colony formation in MMR-deficient tumor cells. Specifically, colony formation was suppressed by up to 3,000-fold when treated with a combination of 5 nmol/L camptothecin and 200 μmol/L thymidine compared to camptothecin alone .

Table 1: Colony Formation Suppression by Thymidine and Camptothecin

Cell LineTreatmentColony Formation Suppression
HCT116Camptothecin + Thymidine3,000-fold decrease
SW48Camptothecin + Thymidine100-fold decrease
DLD-1Camptothecin + Thymidine∼10-fold decrease
SW480No significant effectN/A

This study indicates that this compound could be particularly effective when targeted to tumors with specific genetic mutations.

Case Study 2: Thymidine Utilization in Metabolism

Another study demonstrated that varying exogenous concentrations of thymidine could alter its utilization for DNA synthesis pathways. The findings suggested that both endogenous and exogenous sources of thymidine are rapidly mixed and utilized within cells, impacting overall cellular metabolism .

1. Tracing Metabolic Pathways

The stable isotope-labeled nature of this compound allows researchers to trace its incorporation into DNA during replication processes. This capability is particularly valuable in studies investigating cellular proliferation rates and metabolic changes in various diseases, including cancer .

2. Therapeutic Potential

The combination of this compound with other chemotherapeutic agents shows promise in enhancing therapeutic efficacy against tumors. Its ability to sensitize tumor cells to treatments like irinotecan suggests potential applications in personalized medicine strategies targeting specific tumor genotypes .

Q & A

Basic Research Questions

Q. What is the methodological rationale for using ¹³C labeling at the 2' position of thymidine in NMR-based DNA studies?

Answer: ¹³C labeling at the 2'-deoxyribose position enables precise tracking of thymidine incorporation and conformational changes in DNA via NMR. The ¹³C isotope provides distinct nuclear magnetic resonance signals, allowing researchers to resolve structural dynamics (e.g., sugar puckering, backbone flexibility) and monitor metabolic pathways in real time. For example, in oligonucleotide synthesis, ¹³C labels facilitate the identification of intermediate states during enzymatic reactions like glycosidic bond cleavage .

Q. What are the critical steps in synthesizing [2'-¹³C]thymidine, and how is anomeric purity ensured?

Answer: Key steps include:

  • Silylation : Activation of the nucleobase (thymine) via trimethylsilyl chloride (TMS-Cl) and hexamethyldisilazane (HMDS) to enhance reactivity .
  • Nucleosidation : Reaction with Hoffer’s β-chlorosugar (1-chloro-2-deoxy-3,5-di-O-toluoyl-β-D-ribofuranose) at 40°C in chloroform to form the 2'-deoxyribose linkage. This step yields a β/α anomeric mixture (3:7 ratio), with the α-anomer isolated via ethanol recrystallization (51% yield) .
  • Protection/Deprotection : Use of dimethoxytrityl (DMT) groups to protect the 5'-OH group during solid-phase oligonucleotide synthesis.

Q. How is [2'-¹³C]thymidine incorporated into bacterial DNA production studies, and what methodological constraints exist?

Answer: Incorporation involves incubating bacterial cultures with nanomolar concentrations of ³H- or ¹³C-thymidine, followed by cold trichloroacetic acid (TCA) precipitation to isolate DNA. Constraints include:

  • Isotopic Dilution : Corrections for endogenous thymidine pools using conversion factors (e.g., 0.2–4 × 10¹⁸ bacteria per mole of thymidine incorporated).
  • Specificity : Only heterotrophic bacteria uptake exogenous thymidine at low concentrations, limiting applicability to mixed microbial communities .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) elucidate the transition state of thymidine hydrolysis by human thymidine phosphorylase (hTP)?

Answer: Intrinsic ¹³C KIEs are measured to distinguish between concerted (ANDN) and stepwise (DN*AN‡) mechanisms. For hTP:

  • Stepwise Mechanism : A deoxyribooxazolenium ion intermediate forms during hydrolysis, with KIEs revealing nucleophilic attack (AN) as the rate-limiting step.
  • Isotopic Signatures : ¹³C labeling at the 2' position quantifies bond vibrational changes in the transition state via quantum mechanical/molecular mechanical (QM/MM) simulations .

Q. What experimental strategies resolve contradictions in isotopic dilution factors during bacterial DNA quantification with [2'-¹³C]thymidine?

Answer:

  • Dual-Labeling : Combine ¹³C-thymidine with ³H-leucine to differentiate DNA synthesis from protein synthesis.
  • Flow Cytometry : Couple isotopic data with cell sorting to validate conversion factors in specific bacterial subpopulations.
  • Modeling : Use Monod kinetics to account for growth-rate-dependent isotopic dilution .

Q. How can [2'-¹³C]thymidine be applied in mechanistic studies of antiviral nucleoside analogs?

Answer:

  • Competitive Binding Assays : Co-administer [2'-¹³C]thymidine with analogs (e.g., AZT) to track incorporation into DNA via LC-MS/NMR.
  • Enzyme Kinetics : Measure ¹³C isotope effects on thymidine kinase phosphorylation rates to identify steric or electronic interference from analogs .

Properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(313C)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFYYKKMVGJFEH-IWTXITHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[13CH2][C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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